6-Bromo-2-(trifluoromethyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKKPJCRAHUJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805123-62-9 | |
| Record name | 6-bromo-2-(trifluoromethyl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular structure and SMILES for 6-Bromo-2-(trifluoromethyl)pyridin-3-amine
Executive Summary
6-Bromo-2-(trifluoromethyl)pyridin-3-amine (CAS: 1805123-62-9) is a high-value heterocyclic building block extensively utilized in modern drug discovery, particularly for kinase inhibitors (e.g., LRRK2, RAF) and neurodegenerative therapeutics.[1][2][3][4] Its structural uniqueness lies in the "push-pull" electronic character: the electron-donating amine (
Part 1: Molecular Identity & Physicochemical Profile[5]
This moiety is characterized by significant lipophilicity due to the trifluoromethyl group, which also imparts metabolic stability by blocking oxidative metabolism at the C2 position.
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 3-Amino-6-bromo-2-(trifluoromethyl)pyridine |
| CAS Number | 1805123-62-9 |
| Molecular Formula | |
| Molecular Weight | 241.01 g/mol |
| SMILES | Nc1ccc(Br)nc1C(F)(F)F |
| InChI Key | WOKKPJCRAHUJTP-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| LogP (Predicted) | ~2.16 |
| pKa (Predicted) | ~2.5 (Pyridine N), ~ -1.0 (Aniline N - significantly reduced by EWGs) |
Part 2: Synthetic Pathways
The synthesis of this compound is non-trivial due to the competing directing effects on the pyridine ring. The most robust route involves the electrophilic aromatic substitution (SEAr) of 2-(trifluoromethyl)pyridin-3-amine.
Retrosynthetic Analysis
The amino group at C3 is a strong ortho, para-activator. However, the pyridine nitrogen and the
-
C2 Position: Blocked by
. -
C4 Position: Ortho to amine (sterically crowded).
-
C5 Position: Meta to amine (electronically unfavorable for SEAr).
-
C6 Position: Para to amine (electronically favored and sterically accessible).
Therefore, direct bromination of the parent amine yields the C6-bromo product with high regioselectivity.
Validated Synthetic Protocol
Reaction: Bromination using N-Bromosuccinimide (NBS).[4]
-
Starting Material: 2-(Trifluoromethyl)pyridin-3-amine (1.0 eq).
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Reagent: N-Bromosuccinimide (NBS) (1.0 – 1.1 eq).
-
Procedure:
-
Dissolve the starting amine in MeCN under an inert atmosphere (
). -
Cool the solution to 0°C.
-
Add NBS portion-wise over 30 minutes to control the exotherm.[4]
-
Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours.
-
Monitoring: Monitor by LC-MS for the consumption of starting material (
) and formation of product ( ).
-
-
Workup:
-
Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Synthetic Workflow Diagram
Caption: Regioselective bromination pathway driven by the C3-amino directing group.[4]
Part 3: Reactivity & Functionalization
This molecule is a "linchpin" scaffold. The C6-bromide and C3-amine allow for orthogonal functionalization, enabling the synthesis of diverse libraries.
Chemoselectivity Profile
-
C6-Br: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It is more reactive than chloropyridines but less than iodopyridines.
-
C3-NH2: A weak nucleophile due to the electron-withdrawing nature of the pyridine ring and the ortho
group. It requires strong electrophiles (acid chlorides, isocyanates) or forcing conditions for amide coupling. -
C2-CF3: Generally inert but provides essential lipophilicity and metabolic blockade.
Functionalization Logic
Caption: Orthogonal functionalization strategies utilizing the C6-bromide and C3-amine handles.
Part 4: Applications in Medicinal Chemistry
Kinase Inhibition (LRRK2 & RAF)
The 2-(trifluoromethyl)pyridine motif is a bioisostere for 2-chloropyridine or 2-methylpyridine but offers superior metabolic stability.
-
LRRK2 Inhibitors: In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, this scaffold is used to bind to the hinge region of the kinase ATP-binding site. The amine forms a hydrogen bond with the hinge residue, while the
group occupies the hydrophobic pocket. -
Divarasib Analogs: Similar scaffolds are intermediates in the synthesis of KRAS G12C inhibitors (e.g., Divarasib), where the pyridine ring serves as a central connector between the warhead and the solvent-exposed tail.
Agrochemicals
The trifluoromethyl group enhances lipophilicity, facilitating penetration through insect cuticles or plant cell membranes. Derivatives of this amine are explored as next-generation nicotinic acetylcholine receptor (nAChR) modulators.
Part 5: Safety & Handling
-
Hazards: Classified as Irritant (Skin/Eye) and potentially Acute Toxic (Oral).
-
GHS Label Elements: Warning (H315, H319, H335).
-
Handling:
-
Use only in a chemical fume hood.
-
Avoid contact with strong oxidizing agents.
-
Specific Note: Aminopyridines can be absorbed through the skin; wear nitrile gloves and long sleeves.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
References
-
Synthesis & CAS Verification: CymitQuimica Product Catalog. "this compound (CAS 1805123-62-9)." Link
-
Medicinal Chemistry Application (LRRK2): World Intellectual Property Organization (WIPO). "LRRK2 Inhibitors and Uses Thereof." WO2024108116A1. (2024).[6] Link
-
Synthetic Methodology (General Bromination): BenchChem Application Notes. "Regioselective Bromination of Aminopyridines using NBS." Link
-
Structural Analogs (Divarasib): American Chemical Society (ACS).[7] "Manufacturing Process for KRAS G12C Inhibitor Divarasib." (2023). Link
Sources
- 1. WO2023164063A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C6H4BrF3N2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2024108116A1 - Lrrk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Strategic C6-Functionalization of Pyridines via Nucleophilic Aromatic Substitution (SNAr)
Abstract: The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives playing crucial roles in kinase inhibitors, central nervous system agents, and antimicrobials.[1] The ability to precisely functionalize the pyridine ring is paramount for optimizing molecular properties and biological activity. This guide provides an in-depth analysis and detailed protocols for nucleophilic aromatic substitution (SNAr) at the C6 position, a key transformation for introducing diverse functionalities. We will explore the underlying mechanistic principles, critical reaction parameters, and field-proven methodologies to empower researchers in pharmaceutical and chemical development.
The Strategic Importance of C6-Functionalization
The pyridine ring's nitrogen atom significantly influences its electronic properties, creating electron-deficient centers at the C2, C4, and C6 positions.[2] This inherent electrophilicity makes these positions susceptible to nucleophilic attack. Functionalization at the C6 position (ortho to the nitrogen) is particularly valuable as it allows for the introduction of substituents that can engage in critical interactions with biological targets, modulate physicochemical properties like solubility and metabolic stability, and serve as handles for further synthetic elaboration.[3]
Mechanistic Overview: The Addition-Elimination Pathway
Nucleophilic aromatic substitution on pyridines proceeds through a well-established two-step addition-elimination mechanism.[4] Unlike SN2 reactions, which are prohibited by the sterics of the aromatic ring, the SNAr pathway involves the formation of a discrete intermediate.[5]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step) The reaction is initiated by the attack of a nucleophile on the electron-deficient C6 carbon, which bears a suitable leaving group. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is the critical factor determining the reaction's feasibility.[7]
Step 2: Restoration of Aromaticity The aromaticity is restored in a rapid subsequent step through the expulsion of the leaving group, yielding the final substituted pyridine product.
The regioselectivity for attack at the C2, C4, and C6 positions is a direct consequence of the stabilization of the Meisenheimer complex. When the nucleophile attacks these positions, the resulting negative charge can be delocalized onto the electronegative nitrogen atom via resonance, a stabilizing effect not possible with attack at C3 or C5.[7][8][9]
Caption: Figure 1: SNAr Mechanism at Pyridine C6.
Application Notes: Key Parameters for Success
The success of a C6-pyridine SNAr reaction depends on a careful interplay of the substrate, nucleophile, and reaction conditions.
The Leaving Group (LG)
The nature of the leaving group (X) is crucial. The rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[10] Therefore, leaving group ability is primarily dictated by the group's capacity to activate the carbon atom towards attack through electron withdrawal.
Causality: The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the C6 carbon significantly more electrophilic and susceptible to attack.[8] This electronic activation outweighs its poorer ability to leave as an anion compared to heavier halides, leading to the observed reactivity trend.
| Leaving Group | Relative Reactivity | Key Considerations |
| -F | Highest | Most activating; ideal for less reactive nucleophiles. |
| -NO₂ | High | Excellent activating group and good leaving group. |
| -Cl | Moderate | Common and cost-effective; often requires higher temperatures. |
| -Br | Moderate | Similar reactivity to -Cl. |
| -I | Low | Least activating halide for SNAr. |
| -OTf, -OMs | Variable | Can be effective but may be susceptible to hydrolysis. |
Table 1: Relative Reactivity of Common Leaving Groups at the Pyridine C6 Position.
The Nucleophile
A wide array of nucleophiles can be employed in these reactions. The choice depends on the desired final product and the reactivity of the pyridine substrate.
-
N-Nucleophiles: Ammonia, primary/secondary amines (aliphatic and aromatic).
-
O-Nucleophiles: Alkoxides, phenoxides. Often generated in situ from the corresponding alcohol using a base like NaH or K₂CO₃.
-
S-Nucleophiles: Thiolates, which are generally very potent nucleophiles.
-
C-Nucleophiles: Enolates and other stabilized carbanions can be used, though this is often more challenging.[11]
Expert Insight: The nucleophile must be sufficiently strong to attack the electron-deficient ring. For weak nucleophiles like neutral alcohols or amines, the addition of a base is critical. The base deprotonates the nucleophile to generate a more potent anionic species (e.g., alkoxide) or facilitates the reaction by neutralizing the proton generated during the reaction with a neutral nucleophile (e.g., amine).[12]
Solvent Effects
The choice of solvent can dramatically influence reaction rates.
Causality: Polar aprotic solvents such as DMSO, DMF, and NMP are the media of choice.[8][13] These solvents excel at solvating the counter-cation (e.g., Na⁺, K⁺) of the nucleophilic salt, leaving a more "naked" and highly reactive anionic nucleophile in solution. Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[14]
Temperature and Catalysis
Many SNAr reactions on pyridines require elevated temperatures (typically 80-150 °C) to overcome the activation energy associated with the temporary disruption of aromaticity.[12] For particularly unreactive substrates, catalysis can be employed. Lewis acids (e.g., ZnCl₂, AlCl₃) or even simple protic acids can coordinate to the pyridine nitrogen, further withdrawing electron density from the ring and increasing its electrophilicity.[15]
Detailed Experimental Protocols
The following protocols provide a validated starting point for common C6-substitutions.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Synthesis of 6-(Piperidin-1-yl)nicotinonitrile from 6-Chloronicotinonitrile
This protocol describes the synthesis of a 6-aminopyridine derivative, a common scaffold in medicinal chemistry.
Materials:
-
6-Chloronicotinonitrile (1.0 equiv.)
-
Piperidine (1.2 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinonitrile (e.g., 1.0 g, 7.22 mmol), potassium carbonate (2.0 g, 14.44 mmol), and DMF (20 mL).
-
Add piperidine (0.86 mL, 8.66 mmol) to the suspension via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 6-8 hours. Monitor the reaction's completion by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-(piperidin-1-yl)nicotinonitrile.
Protocol 2: Synthesis of 2-Methoxy-6-methylpyridine from 2-Fluoro-6-methylpyridine
This protocol demonstrates the use of a highly activating fluoro leaving group with an oxygen nucleophile.
Materials:
-
2-Fluoro-6-methylpyridine (1.0 equiv.)
-
Sodium methoxide (NaOMe) (1.5 equiv., either as a solution in methanol or as a solid)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (if using solid NaOMe)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Caution: Sodium methoxide is highly corrosive and moisture-sensitive. Handle under an inert atmosphere (N₂ or Ar).
-
To a flame-dried flask under an inert atmosphere, add sodium methoxide (e.g., 0.61 g, 11.25 mmol) and suspend it in anhydrous THF (15 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluoro-6-methylpyridine (e.g., 0.83 g, 7.50 mmol) in anhydrous THF (5 mL) to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at 0 °C.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product can be volatile).
-
Purify the crude product by distillation or flash chromatography to afford the desired 2-methoxy-6-methylpyridine.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive leaving group.2. Nucleophile is too weak.3. Reaction temperature is too low.4. Inactive catalyst or reagent. | 1. Switch to a more activating leaving group (e.g., -Cl to -F).2. Add a base (e.g., K₂CO₃, NaH) to generate a more potent anionic nucleophile.3. Increase the reaction temperature in 10-20 °C increments.4. Use fresh, anhydrous reagents and solvents. |
| Multiple Products/Side Reactions | 1. Reaction with a di-substituted pyridine.2. Nucleophile degradation at high temp.3. Competing reaction pathways. | 1. Exploit differences in reactivity (e.g., C4 is often more reactive than C2/C6). Use stoichiometric control of the nucleophile.2. Lower the reaction temperature and increase the reaction time.3. Re-evaluate solvent and base choice. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF/DMSO).2. Product and starting material have similar polarity. | 1. Perform thorough aqueous washes (water, brine) during workup. Consider an A/B extraction if the product is basic.2. Push the reaction to full conversion. Optimize chromatography conditions. |
Table 2: Troubleshooting Common Issues in C6-Pyridine SNAr Reactions.
Conclusion
The nucleophilic aromatic substitution at the C6 position of pyridines is a robust and versatile tool for the synthesis of complex, high-value molecules. A thorough understanding of the addition-elimination mechanism and the influence of leaving groups, nucleophiles, and solvents allows for the rational design and optimization of these critical transformations. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to leverage this powerful methodology in drug discovery and beyond.
References
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 15, 2026, from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved February 15, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Catalysed SNAr reactions. Retrieved February 15, 2026, from [Link]
-
American Chemical Society. (2021). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Retrieved February 15, 2026, from [Link]
-
PubMed. (2021). SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2019). (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 15, 2026, from [Link]
-
StackExchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Retrieved February 15, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved February 15, 2026, from [Link]
-
YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Retrieved February 15, 2026, from [Link]
-
Karger. (2025). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 15, 2026, from [Link]
-
American Chemical Society. (n.d.). Expanding the scope of carbon-nucleophiles for nucleophilic aromatic substitutions of halopyridinium ketene hemiaminals. Retrieved February 15, 2026, from [Link]
-
PubMed. (2021). Pyridones in drug discovery: Recent advances. Retrieved February 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Retrieved February 15, 2026, from [Link]
-
American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved February 15, 2026, from [Link]
-
Unknown Source. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). C6-selective C–H functionalization of pyridones. Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). 2 - Reaction Examples. Retrieved February 15, 2026, from [Link]
-
Quimica Organica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved February 15, 2026, from [Link]
-
Chad's Prep. (n.d.). 18.6 Nucleophilic Aromatic Substitution (NAS). Retrieved February 15, 2026, from [Link]
-
PubMed. (2005). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Retrieved February 15, 2026, from [Link]
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Preparation of bicyclic heterocycles using 6-Bromo-2-(trifluoromethyl)pyridin-3-amine
Technical Application Note: Divergent Synthesis of Fluorinated Bicyclic Heterocycles
Executive Summary & Strategic Analysis
6-Bromo-2-(trifluoromethyl)pyridin-3-amine is a high-value pharmacophore building block.[1][2][3] Its unique substitution pattern offers a "trifecta" of strategic handles for drug discovery:
-
2-Trifluoromethyl (
): Provides metabolic stability and lipophilicity (the "Magic Methyl" effect) but strongly deactivates the ring nitrogen.[2][3] -
6-Bromine (Br): A versatile electrophilic handle for Suzuki, Buchwald, or Heck couplings late in the synthesis.[1][2][3][4]
-
3-Amine (
): A nucleophilic directing group.[2][3]
The Challenge: The electron-deficient nature of the pyridine ring (exacerbated by
The Solution: This guide details a Divergent Synthetic Strategy relying on Directed Ortho Metalation (DoM) at the C-4 position.[2][3] By functionalizing C-4, we access two critical bicyclic scaffolds:
-
Pathway A: 6-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (7-Azaindole core).[1][2][3]
-
Pathway B: Pyrido[3,4-d]pyrimidine derivatives.[1][2][3][5][6][7]
Critical Mechanism: Regioselective C-4 Functionalization[2][3]
The success of these protocols hinges on the regioselective lithiation of C-4.[2]
-
Directing Group (DMG): The free amine is too acidic (
).[2][3] It must be protected as a Pivaloylamide ( -BuCONH-), which serves as a powerful DMG via coordination to the lithium base.[2][3] -
Base Selection (Expert Insight): Standard
-BuLi is contraindicated .[2][3] The C-6 Bromine is highly susceptible to Lithium-Halogen exchange (forming the C-6 anion) or "Halogen Dance" isomerization.[2][3]
Visualizing the Divergent Workflow
Figure 1: Divergent synthetic map originating from the C-4 functionalization of the starting material.[2][3]
Detailed Protocols
Protocol A: Synthesis of 6-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
This protocol synthesizes a 7-azaindole core, a privileged scaffold in kinase inhibitor design (e.g., Vemurafenib analogs).[1][2][3][4]
Step 1: Pivaloyl Protection [2][3]
-
Dissolve this compound (1.0 eq) in DCM (0.2 M).
-
Add Pyridine (1.5 eq) and cool to 0°C.
-
Stir at RT for 4 hours. Quench with saturated
.[3] -
Extract (DCM), dry (
), and concentrate. Recrystallize from Hexane/EtOAc.[3][6][8]-
Checkpoint: Formation of amide confirms protection.[3]
-
Step 2: C-4 Iodination (The Critical Step)
-
Safety Note: Strictly anhydrous conditions required.[3]
-
Dissolve protected amine (1.0 eq) in dry THF (0.1 M) under Argon.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add LDA (2.2 eq) dropwise over 30 mins. Maintain temp < -70°C.
-
Why: Excess base ensures complete deprotonation of the amide proton and the C-4 proton.[2]
-
-
Stir at -78°C for 2 hours. The solution usually turns deep yellow/orange.[3]
-
Add solution of
(2.5 eq) in THF dropwise.[2][3] -
Stir 30 mins at -78°C, then warm to RT.
-
Quench with saturated
(to reduce excess Iodine). -
Isolate the 4-iodo-3-pivaloylamino intermediate via column chromatography.[2][3]
Step 3: Sonogashira Coupling & Cyclization
-
Combine 4-iodo intermediate (1.0 eq), TMS-acetylene (1.5 eq),
(5 mol%), and CuI (2 mol%) in /THF (1:1).[1][2][3] -
Heat at 60°C for 4 hours (sealed tube).
-
Filter and concentrate to get the alkynyl intermediate.[2][3]
-
Cyclization/Deprotection: Dissolve intermediate in EtOH. Add KOtBu (3.0 eq) . Reflux for 6 hours.
-
Result: 6-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[1][2][3]
Data Summary Table: Pathway A
| Step | Reagent | Conditions | Key Observation |
| Protection | PivCl, Pyridine | 0°C to RT | Disappearance of primary amine stretch in IR.[2][3] |
| Lithiation | LDA (Not BuLi) | -78°C, THF | Critical temp control avoids Br-scrambling. |
| Coupling | TMS-Acetylene, Pd | 60°C | Formation of C-C bond at C4.[1][3] |
| Cyclization | KOtBu, EtOH | Reflux | Formation of indole 5-membered ring.[1][3] |
Protocol B: Synthesis of Pyrido[3,4-d]pyrimidines
This scaffold is accessed by converting the C-4 anion to an ester or aldehyde, followed by condensation with amidines.[1][2][3]
Step 1: C-4 Carboxylation
-
Generate the C-4 lithiated species as described in Protocol A (Step 2, steps 1-4).
-
Instead of Iodine, bubble dry
gas into the reaction mixture at -78°C for 30 mins. -
Warm to RT and quench with 1N HCl (carefully, to pH 4).
-
Esterification: Reflux in MeOH with catalytic
to yield Methyl 3-amino-6-bromo-2-(trifluoromethyl)isonicotinate (Note: Pivaloyl group is often cleaved during acidic esterification; if not, remove with aqueous HCl).[1][2][3]
Step 2: Pyrimidine Ring Closure
-
Add Formamidine Acetate (3.0 eq) (or Acetamidine for methyl substitution).
-
Reflux for 12-24 hours.
-
Result: 6-Bromo-2-(trifluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one.[1][2][3]
Troubleshooting & Expert Tips
-
Regioselectivity Issues: If you observe C-5 functionalization, your temperature was likely too high during lithiation.[1][2][3] The thermodynamic product (C-4) is favored at low temps due to the chelating effect of the pivaloyl oxygen.[2]
-
Bromine Loss: If the mass spectrum shows loss of Bromine (M-79), you have engaged in Halogen-Lithium exchange.[2][3] Switch from LDA to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which is sterically bulkier and less nucleophilic.[1][2][4]
-
Solubility: The 2-CF3 group increases lipophilicity but can reduce solubility in polar protic solvents.[2][3] For cyclizations, consider using 2-Methoxyethanol or Diglyme if higher temperatures are needed.[1][2][3]
References
-
Directed Ortho Metalation Reviews: Snieckus, V. (1990).[2][3][4] Directed ortho metalation.[3][9][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[2][3] Chemical Reviews, 90(6), 879-933.[1][2][3][4] Link[2][3]
-
Pyrrolo[2,3-b]pyridine Synthesis: Zhang, H., et al. (2020).[1][2][3][4] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10, 12345.[1][4] Link
-
Halogen Dance/Lithiation: Schlosser, M. (2005).[2][3] The "Halogen Dance" and Other Halogen Migration Reactions. Angewandte Chemie International Edition, 44(3), 376-393.[1][2][3][4] Link[2][3]
-
Pyrido[3,4-d]pyrimidine Synthesis: Thompson, A. M., et al. (2000).[1][2][3][4] Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 43(16), 3134–3147.[1][2][4] Link[2][3]
Sources
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. PubChemLite - 6-bromo-2-methyl-1h-imidazo[4,5-b]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 4. Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. baranlab.org [baranlab.org]
Application Note: Precision Sonogashira Coupling of 6-Bromo-Pyridine Derivatives
Executive Summary
The functionalization of pyridine rings via Sonogashira cross-coupling is a cornerstone of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. However, 6-bromo-pyridine derivatives (functionally equivalent to 2-bromo-pyridines) present unique challenges compared to their phenyl counterparts. The proximity of the pyridyl nitrogen to the reaction center creates two distinct failure modes: catalyst poisoning via N-chelation and electronic deactivation of the oxidative addition step.
This guide provides a validated optimization matrix for coupling terminal alkynes with 6-bromo-pyridines. We contrast the industry-standard Copper-Cocatalyzed protocol with a robust Copper-Free alternative designed for high-value substrates where Glaser homocoupling must be eliminated.[1][2]
Mechanistic Challenges & Solutions
The "Pyridine Problem"
In 6-bromo-pyridine, the nitrogen atom is ortho to the leaving group. During the catalytic cycle, the lone pair on the nitrogen can displace phosphine ligands on the Palladium(II) intermediate, forming a stable, unreactive chelate (Pd-N complex). This arrests the catalytic cycle prior to transmetallation.
The Glaser Side-Reaction
Standard Sonogashira conditions employ Copper(I) Iodide (CuI) as a cocatalyst.[3] In the presence of trace oxygen, CuI catalyzes the oxidative homocoupling of terminal alkynes (Glaser coupling), consuming the starting material and generating difficult-to-separate diyne impurities.
Visualizing the Pathway
The following diagram illustrates the standard catalytic cycle, the specific "Pyridine Poisoning" off-ramp, and the Glaser side-loop.
Figure 1: Catalytic cycle highlighting the competitive inhibition by pyridine nitrogen (Red Box, Top) and the Glaser homocoupling side reaction (Red Box, Bottom).
Optimization Matrix: Parameter Selection
The choice of reagents determines the success of the coupling. Use this table to select conditions based on your substrate's constraints.
| Parameter | Standard Conditions (Robust) | High-Performance (Challenging/Cu-Free) | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd(OAc)₂ (2-5 mol%) + XPhos | Pd(PPh₃)₂Cl₂ is air-stable and cheap. XPhos is bulky, preventing N-chelation and accelerating oxidative addition. |
| Cocatalyst | CuI (2-5 mol%) | None | Remove Cu to eliminate Glaser coupling and reduce metal scavenging load. |
| Base | Et₃N or Diisopropylamine | Cs₂CO₃ (2-3 eq) | Inorganic bases are preferred in Cu-free systems to facilitate alkyne deprotonation. |
| Solvent | THF or DMF | MeCN or 1,4-Dioxane | MeCN is excellent for Cu-free systems; DMF is required for solubility of polar pyridines. |
| Temp | 60°C - 80°C | 80°C - 100°C | Aryl bromides generally require heat; Chlorides require >100°C. |
Experimental Protocols
Method A: Standard Conditions (Cost-Effective)
Best for: Early-stage discovery, inexpensive alkynes, unhindered pyridines.
Reagents:
-
6-Bromo-pyridine derivative (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)[4]
-
CuI (0.03 equiv)
-
Triethylamine (3.0 equiv)
-
THF (Anhydrous, degassed)
Protocol:
-
Degassing (Critical): Sparge the THF with Argon/Nitrogen for 15 minutes. Oxygen presence guarantees homocoupling.
-
Charge: To a reaction vial equipped with a stir bar, add the Pd catalyst, CuI, and the bromo-pyridine.
-
Solvation: Seal the vial and purge with inert gas. Inject the degassed THF and Triethylamine.
-
Alkyne Addition: Add the terminal alkyne dropwise. Note: If the alkyne is solid, add it in step 2.
-
Reaction: Heat to 60°C for 4–12 hours. The solution typically turns from yellow to dark brown/black.
-
Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate and purify via flash chromatography.
Method B: Copper-Free "XPhos" Conditions (High Precision)
Best for: Late-stage functionalization, expensive alkynes, preventing homocoupling, or if the pyridine contains other chelating groups.
Reagents:
-
6-Bromo-pyridine derivative (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv) — Ligand:Pd ratio of 2:1 is crucial.
-
Cs₂CO₃ (2.5 equiv)
-
Acetonitrile (MeCN) or Toluene
Protocol:
-
Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and XPhos in the solvent (MeCN) and stir at room temperature for 15 minutes. The solution should turn a clear orange/red, indicating the formation of the active Pd(0)-L species.
-
Substrate Addition: Add the 6-bromo-pyridine, Cs₂CO₃, and the terminal alkyne.
-
Reaction: Heat to 80°C.
-
Why higher temp? Without Copper, the alkyne activation relies on the "carbopalladation" cycle or direct deprotonation by the carbonate, which has a higher activation energy barrier than Cu-transmetallation.
-
-
Monitoring: Monitor by LCMS. Reaction times are typically 2–6 hours.
-
Workup: Dilute with EtOAc, wash with water (to remove inorganic salts), dry, and purify.
Decision Logic for Protocol Selection
Use the following workflow to determine the optimal path for your specific molecule.
Figure 2: Decision tree for selecting the appropriate Sonogashira conditions based on substrate value and steric hindrance.
Troubleshooting & FAQ
Q: The reaction turns black immediately and stalls.
-
Cause: "Palladium Black" precipitation. The catalyst has decomposed before the oxidative addition could occur.
-
Fix: Ensure the reaction is strictly oxygen-free. If using Method A, switch to Method B (XPhos stabilizes Pd(0) much better than PPh3).
Q: I see the product, but also a significant amount of Alkyne-Alkyne dimer.
-
Cause: Oxygen ingress in a Copper-mediated system (Glaser Coupling).[5]
-
Fix: Switch to Method B (Copper-Free) . If you must use Copper, add a reducing agent like Sodium Ascorbate (rare in organic solvents) or degas more rigorously (freeze-pump-thaw).
Q: Low conversion with 2-amino-6-bromopyridine.
-
Cause: The free amine (-NH2) is coordinating to the Pd.
-
Fix: Protect the amine (e.g., Boc-protection) or use a massive excess of the external base (Et3N) to out-compete the substrate for coordination sites.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834–871. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Cross-Coupling Reactions of 6-Bromo-2-(trifluoromethyl)pyridin-3-amine
Welcome to the dedicated technical support center for optimizing cross-coupling reactions with 6-Bromo-2-(trifluoromethyl)pyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of utilizing this versatile, yet challenging, building block in their synthetic endeavors.
The unique electronic nature of this compound, characterized by an electron-deficient pyridine ring due to the trifluoromethyl group and the coordinating potential of the amino group and pyridine nitrogen, presents specific hurdles in achieving high-yielding cross-coupling reactions.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower you to overcome these challenges and achieve your synthetic goals.
Section 1: Understanding the Substrate: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that influence its reactivity in palladium-catalyzed cross-coupling reactions.
-
Electron-Deficient Pyridine Ring: The potent electron-withdrawing trifluoromethyl (-CF3) group at the 2-position significantly lowers the electron density of the pyridine ring.[1] This electronic feature generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]
-
Coordinating Functional Groups: The presence of both a pyridine nitrogen and a primary amino group at the 3-position introduces potential challenges. These nitrogen atoms can act as ligands and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[2][3]
-
Steric Hindrance: The trifluoromethyl group ortho to the bromine atom can introduce steric hindrance, which may influence the approach of the catalyst and the coupling partner.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during cross-coupling reactions with this compound, providing causative explanations and actionable solutions.
Issue 1: Low to No Product Formation
Q: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is disappointingly low. What are the likely causes and how can I rectify this?
A: This is a multifaceted problem with several potential root causes. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Suzuki-Miyaura coupling workflow.
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%).
-
Seal the vial with a septum cap and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Through the septum, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Place the reaction vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3.2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed solvent such as DMF or THF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). [4][5][6]4. Add the terminal alkyne (1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 4-12 hours. [4][6]6. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Section 4: Comparative Data and Condition Screening
To aid in your optimization efforts, the following table summarizes typical starting conditions for various cross-coupling reactions with this compound.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2.0) | BrettPhos (4.0) | LiHMDS (1.5) | 2-MeTHF | 90 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2.5) | - | Et₃N (2.0) | DMF | 80 |
| Heck | Pd(OAc)₂ (2.0) | P(o-tolyl)₃ (4.0) | Et₃N (1.5) | DMF | 110 |
Note: These are generalized conditions and may require optimization for specific substrates.
Section 5: Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the 3-amino group before performing a cross-coupling reaction?
A1: Not always. Many modern palladium catalyst systems, particularly those using bulky biarylphosphine ligands, exhibit high functional group tolerance and can effectively couple unprotected aminopyridines. [3]However, if you are experiencing persistent low yields or catalyst deactivation that cannot be resolved by other means, protection of the amino group (e.g., as a Boc-carbamate) is a valid strategy to consider.
Q2: My boronic acid is not very soluble in the reaction mixture. What can I do?
A2: Poor solubility can significantly hinder reaction rates. [7]You can try a different solvent system that offers better solubility for all components. Alternatively, converting the boronic acid to its corresponding pinacol ester can sometimes improve solubility and stability.
Q3: Can I use microwave irradiation to accelerate these reactions?
A3: Yes, microwave heating can often significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of thermal degradation byproducts. [8]Typical microwave conditions involve heating to 120-150 °C for 15-60 minutes. It is essential to use sealed microwave-safe vials and to carefully optimize the temperature and time.
Q4: What is the best way to monitor the reaction progress?
A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS gives more quantitative data and can help identify the masses of the product and any major side products, which is invaluable for troubleshooting.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Unreactive 6-Bromo-Pyridine Substrates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 6-bromo-pyridine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize these notoriously difficult transformations.
The unreactive nature of 6-bromo-pyridines stems from a combination of electronic and coordination effects. The electron-deficient nature of the pyridine ring deactivates the C-Br bond toward the crucial oxidative addition step in the catalytic cycle. Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium center, leading to catalyst inhibition and deactivation.[1][2][3] This guide provides targeted solutions to overcome these intrinsic challenges.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the 6-bromo-pyridine starting material. What are the likely causes and solutions?
Answer: Failure to consume the starting material almost always points to a problem with the initial oxidative addition step. The Pd(0) catalyst is failing to insert into the C-Br bond.
-
Causality: The electron-withdrawing character of the pyridine ring makes the C-Br bond less electron-rich and thus less susceptible to oxidative addition by the Pd(0) center. Catalyst inhibition by the pyridine nitrogen further exacerbates this issue.[2][3]
-
Solutions & Protocols:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You require bulky, electron-rich phosphine ligands that promote oxidative addition.[4] The most successful classes are the dialkylbiaryl phosphines (Buchwald ligands) and N-heterocyclic carbenes (NHCs).[5][6] These ligands create a highly electron-rich and sterically demanding environment around the palladium, which facilitates the oxidative addition and subsequent steps.[7][8]
-
Elevate the Temperature: Many of these couplings require higher temperatures (90-120 °C) to overcome the activation energy barrier for oxidative addition.[9]
-
Ensure an Active Pd(0) Species: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) species might be inefficient. Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst system designed for challenging substrates.[10]
-
Question 2: I'm observing a significant amount of debrominated starting material (hydrodehalogenation). How can I minimize this side reaction?
Answer: The formation of the debrominated pyridine is a common side reaction known as hydrodehalogenation.[11] It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner.
-
Causality: This side reaction can compete with the desired reductive elimination step.[12] Potential hydride sources can include the solvent (e.g., alcohols), the amine coupling partner (in Buchwald-Hartwig reactions), or impurities in the reagents.
-
Solutions & Protocols:
-
Choice of Base: Switch to a non-coordinating, moderately strong base. Potassium phosphate (K₃PO₄) is often superior to carbonates like K₂CO₃ or Cs₂CO₃ in suppressing this side reaction, particularly in Suzuki couplings.[5]
-
Solvent Selection: Use anhydrous, aprotic solvents like toluene, dioxane, or DMF. Avoid alcohol-based solvents if hydrodehalogenation is a problem.[9]
-
Reagent Purity: Ensure all reagents, especially the boronic acid or amine, are pure and dry.
-
Question 3: In my Suzuki-Miyaura reaction, the homocoupling of my boronic acid is a major byproduct. How can I prevent this?
Answer: Boronic acid homocoupling (e.g., forming a biphenyl from phenylboronic acid) is typically promoted by the presence of oxygen and can be influenced by the catalyst system.[11]
-
Causality: Oxygen can facilitate the oxidation of the Pd(0) catalyst and promote the homocoupling pathway. Inefficient reduction of a Pd(II) precatalyst can also lead to conditions that favor this side reaction.[11]
-
Solutions & Protocols:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and the reaction headspace are thoroughly deoxygenated. A common and effective method is to bubble argon or nitrogen through the solvent for at least 30 minutes before use and to assemble the reaction under a positive pressure of inert gas.[9] Freeze-pump-thaw cycles are even more effective for complete oxygen removal.[13]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue compared to in-situ reduction of a Pd(II) source.[11]
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general classes of ligands for coupling with 6-bromo-pyridines?
The most robust and versatile ligands for these challenging substrates are bulky, electron-rich monophosphine ligands.[15] Their properties are tailored to address the core problems of slow oxidative addition and catalyst inhibition.
-
Dialkylbiaryl Phosphines (Buchwald Ligands): This class, including SPhos, XPhos, and RuPhos, is the gold standard.[2][7] Their steric bulk forces the reacting partners closer together on the metal center, promoting the desired reductive elimination step.[15] Their strong electron-donating ability increases the electron density on the palladium, making it more reactive towards the electron-poor C-Br bond.[16]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SImes are also highly effective. They are very strong electron donors and form robust bonds with palladium, creating highly active and stable catalysts.[5][17]
Q2: How do I choose the right base for my reaction?
The base plays a crucial role in the catalytic cycle, but its function differs between reaction types. The choice can significantly impact yield.[5]
-
For Suzuki-Miyaura Couplings: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5]
-
For Buchwald-Hartwig Aminations: The base deprotonates the amine (or the amine-palladium complex) to generate the active amido-palladium species that undergoes reductive elimination.[18]
| Base | Typical Use & Characteristics | Pros | Cons |
| K₃PO₄ | Often the best choice for difficult Suzuki couplings of heteroaryl halides.[5] | Strong enough for activation, generally minimizes side reactions like hydrodehalogenation. | Can be hygroscopic; ensure it is finely powdered and dry. |
| Cs₂CO₃ | A strong base, very effective in many Buchwald-Hartwig and Suzuki reactions.[9] | High reactivity, good solubility in some organic solvents. | More expensive, can sometimes promote side reactions if not optimized. |
| K₂CO₃/Na₂CO₃ | Milder, common bases often used in aqueous solvent mixtures.[19] | Inexpensive, readily available. | Often require higher temperatures and may not be effective for the most unreactive substrates.[19] |
Q3: Should I use a pre-catalyst or generate the catalyst in situ?
For reproducibility and high activity with challenging substrates, using a well-defined, air-stable pre-catalyst is often advantageous.
-
In situ Generation: (e.g., mixing Pd(OAc)₂ and a ligand) is flexible and cost-effective. However, the exact nature and concentration of the active Pd(0) species can be variable, potentially leading to inconsistent results.[4]
-
Pre-catalysts: (e.g., SPhos Pd G3, XPhos Pd G3) are specifically designed palladium(II) complexes that reliably and rapidly generate the active monoligated Pd(0) species upon activation by a base. This ensures a consistent initiation of the catalytic cycle and often leads to higher yields and lower catalyst loadings.
Visualizations & Workflows
Catalyst System Selection Workflow
This diagram outlines a logical decision-making process for selecting and optimizing a catalyst system for a 6-bromo-pyridine coupling.
Caption: Decision workflow for catalyst system selection.
Simplified Catalytic Cycle & Failure Points
This diagram illustrates the key steps in a palladium-catalyzed cross-coupling cycle and highlights where problems with unreactive substrates typically occur.
Caption: Catalytic cycle showing key failure points.
Key Experimental Protocols
Disclaimer: These are general starting points. Optimal conditions may vary based on the specific substrate and coupling partner. All operations should be performed under an inert atmosphere (N₂ or Ar).
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromo-pyridine (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent & Catalyst Addition: Under positive inert gas pressure, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, 4 mol%). Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a ~0.2 M solution).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%). Add the base (e.g., Cs₂CO₃, 1.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (x3).
-
Reagent Addition: Under positive inert gas pressure, add the 6-bromo-pyridine (1.0 eq), the amine (1.2 eq), and anhydrous, degassed solvent (e.g., Toluene or THF, to make a ~0.2 M solution).
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring & Workup: Follow steps 5 and 6 from the Suzuki-Miyaura protocol above.
References
- Vertex AI Search. (n.d.). The Role of Phosphine Ligands in Palladium Catalysis.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin.
-
Biscoe, M. R., et al. (2006). Phosphorinanes as ligands for palladium-catalyzed cross-coupling chemistry. Organic Letters, 8(1), 103-5. Retrieved February 15, 2026, from [Link]
-
Dreher, S. D., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4884-4887. Retrieved February 15, 2026, from [Link]
-
Surry, D. S., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. ACS Catalysis, 9(6), 5359-5383. Retrieved February 15, 2026, from [Link]
- Gessner Group. (n.d.). Phosphine ligands and catalysis.
-
Bello, D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5251-5289. Retrieved February 15, 2026, from [Link]
-
Mothibeli, M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27367-27379. Retrieved February 15, 2026, from [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3467-3469. Retrieved February 15, 2026, from [Link]
-
Svejstrup, T. D., et al. (2016). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 35(10), 1561-1570. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved February 15, 2026, from [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 19-22. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]
-
Pye, D. R., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Journal of the American Chemical Society, 138(9), 3169-3176. Retrieved February 15, 2026, from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Activation of aryl bromides for the Suzuki-Miyaura cross-coupling.... Retrieved February 15, 2026, from [Link]
-
Li, G. Y. (2008). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. Organic Letters, 10(4), 541-544. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
-
Singh, K., & Arora, A. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Catalysis Reviews, 53(3), 277-343. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Bromonicotinonitrile.
-
Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 106(11), 4568-4644. Retrieved February 15, 2026, from [Link]
-
Liu, T., et al. (2022). Split cross-coupling via Rh-catalysed activation of unstrained aryl–aryl bonds. Nature Catalysis, 5(3), 220-228. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved February 15, 2026, from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.... Retrieved February 15, 2026, from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved February 15, 2026, from [Link]
-
Blue, J. W., et al. (2012). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Organic Letters, 14(9), 2266-2269. Retrieved February 15, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]
-
Goti, G., et al. (2023). Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. JACS Au, 3(1), 236-246. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved February 15, 2026, from [Link]
-
Shields, J. D., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 448-456. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved February 15, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gessnergroup.com [gessnergroup.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Minimizing protodebromination side reactions in pyridine couplings
Topic: Minimizing Protodebromination (Hydrodehalogenation) in Pyridine Couplings Role: Senior Application Scientist Status: Active
Diagnostic Triage: The "Why" Behind the Failure
Before optimizing, you must diagnose the root cause. Protodebromination (the replacement of the halogen with a hydrogen atom) is a symptom of a stalled catalytic cycle.
The Mechanistic Fork in the Road
In palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig) involving halopyridines, the reaction proceeds through a standard catalytic cycle. However, a "Destructive Cycle" competes with the "Productive Cycle."
The Core Problem: 2- and 4-halopyridines are electron-deficient. While this facilitates rapid Oxidative Addition , it creates a highly electrophilic Pd(II) species. If the subsequent step (Transmetallation in Suzuki or Amine Binding in Buchwald) is kinetically slow, the complex will seek stabilization via a Hydride Source, leading to the reduced side product (Pyridine-H).
Visualization: The Competitive Pathway
The following diagram illustrates where the cycle breaks down.
Figure 1: The kinetic competition between productive coupling and protodebromination. In pyridine couplings, the "Stalled Intermediate" (Red) is highly susceptible to hydride attack if the productive path (Yellow) is hindered.
Troubleshooting the Suzuki-Miyaura Interface
Issue: You observe significant amounts of dehalogenated pyridine (M-Br + 1) in your LCMS.
FAQ: Suzuki-Specific Solutions
Q: I am using Isopropanol/Water as a solvent. Why is my dehalogenation >20%?
A: Primary and secondary alcohols are potent hydride donors. In the presence of Pd(II), alcohols undergo
-
Fix: Switch to aprotic solvents . Toluene, 1,4-Dioxane, or THF are superior. If water is required for the base, use a biphasic system (Toluene:Water 4:1) rather than a miscible alcohol/water blend.
Q: Does the choice of base affect the side reaction?
A: Yes. Alkoxide bases (e.g., NaOEt, KOtBu) can act as hydride sources via
-
Fix: Switch to inorganic carbonates or phosphates. Potassium Phosphate Tribasic (
) is often the "Gold Standard" for pyridines because it buffers the pH and does not donate hydrides.
Q: My boronic acid is unstable (2-pyridyl boronate). Is this protodebromination? A: Likely not. If your boronic acid is losing the boron, that is protodeboronation . If your halide is losing the halogen, that is protodebromination .
-
Fix: If the boronic acid is the issue, use MIDA boronates or Potassium Trifluoroborates (
) , which release the active boron species slowly, preventing saturation and decomposition.
Optimization Table: Suzuki Conditions
| Variable | High Risk (Avoid) | Low Risk (Recommended) | Mechanistic Reason |
| Solvent | EtOH, iPrOH, MeOH | Toluene, Dioxane, DME | Alcohols act as hydride donors to Pd(II). |
| Base | KOtBu, NaOEt | Alkoxides undergo | |
| Catalyst | Pd-XPhos G4, Pd-RuPhos G4 | Slow turnover exposes intermediates to side reactions. | |
| Concentration | Dilute (<0.1 M) | Concentrated (0.25 - 0.5 M) | Bimolecular coupling is favored at high conc. |
Troubleshooting the Buchwald-Hartwig Interface
Issue: C-N coupling is stalling, and the pyridine bromide is reducing to pyridine.
FAQ: Buchwald-Specific Solutions
Q: I am coupling a primary amine with 2-bromopyridine. Why is the catalyst dying? A: Pyridines can coordinate to the Pd center through the nitrogen (N-coordination), displacing the ligand and shutting down the cycle. This "poisoned" catalyst eventually reduces the aryl halide.
-
Fix: Use Pd-G3/G4 precatalysts containing bulky biaryl phosphine ligands (e.g., BrettPhos or RuPhos ). The bulk prevents the pyridine nitrogen from binding to the metal center.
Q: Can the amine itself cause dehalogenation?
A: Yes. Amines with
-
Fix: This is ligand-dependent.[1] Ligands with a large "bite angle" and bulk (like tBuBrettPhos ) enforce a geometry that disfavors
-hydride elimination.
Workflow: Protocol Adjustment
If you see >10% reduced product in a Buchwald coupling:
-
Purge Oxygen: Ensure rigorous degassing.
promotes homocoupling and stalls the cycle. -
Switch Ligand: Move from BINAP/DPPF to BrettPhos or RuPhos .
-
Change Base: If using NaOtBu, switch to
(requires higher temp/longer time but eliminates the base as a hydride source).
Advanced Protocol: The "Zero-Dehalogenation" Method
This protocol is designed to minimize hydride sources and maximize transmetallation rates.
Materials
-
Substrate: 2-Bromopyridine derivative (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (1-3 mol%) - Rapid activation, bulky ligand.
-
Base:
(2.0 - 3.0 equiv) - Non-reducing, mild buffering. -
Solvent: Anhydrous 1,4-Dioxane (degassed).
Step-by-Step Methodology
-
Preparation: In a glovebox or under active
flow, charge a reaction vial with the halide, boronic acid, base, and catalyst. -
Solvent Addition: Add anhydrous 1,4-Dioxane. Do not add water yet.
-
Activation: Add degassed water (ratio 4:1 Dioxane:Water) only if solubility is an issue. Ideally, use strictly anhydrous conditions if the base solubility permits (or use finely ground base).
-
Sparging: If not in a glovebox, sparge the mixture with Argon for 10 minutes.
-
Why? Oxygen oxidation of phosphines is a primary cause of catalyst death, which leads to stalled intermediates and dehalogenation.
-
-
Temperature Ramp: Place in a pre-heated block at 80-100°C .
-
Why? Fast ramp rates help bypass the activation energy for the productive cycle. Slow heating can sometimes favor the lower-energy decomposition pathways.
-
-
Monitoring: Monitor via UPLC/LCMS at 1 hour. If conversion is <50% and dehalogenation is appearing, add 0.5 equiv of additional boronic acid .
References & Authoritative Grounding
-
Mechanistic Origins of Dehalogenation
-
Title: "Mechanistic Studies of the Suzuki-Miyaura Reaction: Competition between Cross-Coupling and Dehalogenation"
-
Source:Journal of the American Chemical Society[2]
-
Context: Defines the pathway where alcohol solvents and alkoxide bases serve as hydride donors.
-
-
Precatalyst Efficiency (G3/G4 Systems)
-
Title: "Palladium-Catalyzed Cross-Coupling Reactions with Superior Turnover"
-
Source:Chemical Science (Buchwald Group)
-
Context: Explains how G3/G4 precatalysts prevent induction periods where side reactions (like dehalogenation) often occur.
-
-
Pyridine-Specific Challenges
-
Title: "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles"
-
Source:Angewandte Chemie
-
Context: Discusses the specific electronic issues of 2-substituted pyridines and the necessity of specific bases (
).
-
-
Buchwald-Hartwig Optimization
-
Title: "Surmounting the Challenges of Pyridine Functionalization"
-
Source:Nature Chemistry
-
Context: Strategies for overcoming N-coordination poisoning in amination reactions.
-
Disclaimer: This guide is for research purposes. Always consult SDS and perform a risk assessment before handling halopyridines and palladium catalysts.
Sources
Technical Support Center: Reactivity of Amine Groups in 2-CF3 Pyridines
Ticket ID: #CF3-PYR-NH2-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming nucleophilic dormancy in 2-(trifluoromethyl)pyridin-x-amines.[1]
Diagnostic Overview: The "Double Deactivation" Effect
User Query: "I am trying to couple 3-amino-2-(trifluoromethyl)pyridine with a carboxylic acid using EDC/HOBt, but I'm recovering 95% starting material. Is my amine dead?"
Root Cause Analysis: Yes, your amine is electronically "dormant." You are fighting a synergistic deactivation that renders the amino group non-nucleophilic.
-
The Pyridine Sink: The pyridine ring nitrogen is electronegative, pulling electron density from the ring system (inductive effect, -I) and accepting electron density via resonance (-M), leaving the ring carbons and attached substituents electron-poor.[1]
-
The CF3 Hammer: The trifluoromethyl group at the C2 position is a powerful electron-withdrawing group (EWG). It exerts a strong inductive pull (-I) on the adjacent carbons.[1]
-
The Result: The lone pair on your exocyclic amine (NH2) is delocalized into the highly electron-deficient ring to compensate. Its pKaH (pKa of the conjugate acid) likely drops from ~6.0 (3-aminopyridine) to < 2.[1]5. It is no longer a base; it is a spectator.[1]
Decision Matrix: Troubleshooting Workflow
Caption: Figure 1. Troubleshooting logic for activating electron-deficient aminopyridines.
Protocol Module: Forcing the Amide Bond
The Problem: Standard coupling agents (EDC, HATU, T3P) rely on the amine attacking an active ester. Your amine is too weak to attack before the active ester hydrolyzes or rearranges.
The Solution: You must convert the carboxylic acid into a species more reactive than an active ester: an Acid Chloride or Imidoyl Chloride .
Recommended Protocol: Ghosez's Reagent
For substrates sensitive to harsh acidic conditions (like SOCl2), use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).[1] It generates the acid chloride in situ under neutral conditions.
Step-by-Step:
-
Activation: Dissolve your Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).
-
Reagent Addition: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0°C.
-
Formation: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC/LCMS (quench an aliquot with MeOH to check for methyl ester formation).
-
Coupling: Once the acid chloride is formed, add the unreactive 2-CF3-aminopyridine (1.0 equiv) and Pyridine (2.0 equiv) or 2,6-Lutidine (2.0 equiv).[1]
-
Execution: Heat to reflux (40°C) for 4–12 hours.
-
Workup: Quench with saturated NaHCO3. Extract with DCM.[1]
Why this works: The acid chloride is a "hot" electrophile. It does not wait for a good nucleophile; it forces the reaction with the poor nucleophile (the amine).
Protocol Module: Buchwald-Hartwig Cross-Coupling[1]
The Problem: In Pd-catalyzed coupling, the rate-limiting step for electron-deficient amines is often the coordination of the amine to the Pd(II) center prior to reductive elimination.
The Solution: Use electron-rich, bulky biaryl phosphine ligands that facilitate reductive elimination, and use a base that avoids side reactions.
Ligand & Base Selection Guide
| Component | Recommendation | Scientific Rationale |
| Ligand | BrettPhos (Primary amines) RuPhos (Secondary amines) | These bulky, electron-rich ligands create a crowded Pd center that forces the reductive elimination of the difficult C-N bond [1].[1] |
| Pre-catalyst | BrettPhos Pd G3 or G4 | Ensures rapid formation of the active L-Pd(0) species without requiring reduction by the (inactive) amine.[1] |
| Base | LiHMDS or Cs2CO3 | Avoid NaOtBu . Strong alkoxide bases can attack the 2-CF3 pyridine ring (SNAr), displacing the Fluorine or the CF3 group entirely [2]. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling points allow for necessary thermal activation (80–100°C).[1] |
Optimized Protocol (BrettPhos System)
-
Charge: In a glovebox or under Argon, add Aryl Halide (1.0 equiv), 2-CF3-aminopyridine (1.2 equiv), BrettPhos Pd G3 (2–5 mol%).
-
Base: Add LiHMDS (2.0 equiv, 1M in THF) or finely ground Cs2CO3 (2.0 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.1 – 0.2 M.[1]
-
Heat: Seal and heat to 90–100°C for 12 hours.
-
Note: If conversion is low, do not add more catalyst. Add more amine (it may be binding non-productively).[1]
FAQ: Common Pitfalls & "Gotchas"
Q1: I see a byproduct with M-18 mass. What is it?
A: This is likely defluorination or cyclization. If you are using a strong base (NaH, NaOtBu) and have an amide/alcohol nearby, the base might trigger an intramolecular SNAr at the 2-position or 4-position of the pyridine, ejecting fluoride. Fix: Switch to milder bases like Cs2CO3 or K3PO4.[1]
Q2: Can I just use POCl3?
A: Yes, for amide coupling. If your substrate can survive it, dissolving the carboxylic acid and the amine in pyridine and adding POCl3 (phosphorus oxychloride) is the "nuclear option." Mechanism: It forms a highly reactive phosphoryl chloride intermediate.[1] Warning: This will dehydrate any primary amides to nitriles and may chlorinate electron-rich rings.[1]
Q3: Why not use SNAr to install the amine?
A: If you are trying to make the 2-CF3-aminopyridine by reacting an amine with 2-CF3-chloropyridine, you might struggle.[1] The CF3 group activates the ring, but the position meta to the Nitrogen (C3) is not activated for SNAr. Correction: If you need to make the bond at the pyridine, use Buchwald coupling (Protocol 3) rather than SNAr, unless the leaving group is at C2 or C4.
Visualizing the Bottleneck
The following diagram illustrates why standard catalysis fails and how specific ligands overcome the energy barrier.
Caption: Figure 2. The catalytic cycle showing where electron-deficient amines cause stalling.
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link][1]
-
Koudad, D., et al. (2018).[1] "Nucleophilic Aromatic Substitution on 2-Trifluoromethylpyridines." Chemistry - A European Journal.[1] (Verifies SNAr risks with strong bases).
-
Ghosez, L., et al. (1987).[1] "1-Chloro-N,N,2-trimethylpropenylamine: A Powerful Dehydrating Agent."[1] Organic Syntheses. [Link][1]
-
Dunetz, J. R., et al. (2016).[1] "Amide Bond Formation with Electron-Deficient Amines." Organic Process Research & Development. (General review of coupling strategies).
Sources
Technical Support Center: Catalyst Poisoning in Sulfur-Containing Pyridine Derivatives
Topic: Addressing catalyst poisoning in sulfur-containing pyridine derivatives. Audience: Researchers, scientists, and drug development professionals. Status: Active Guide (v2026.02)
Introduction: The "S-N" Double Whammy
Synthesizing pyridine derivatives that contain sulfur moieties (thioethers, sulfonamides, thiophenes) presents a unique challenge we call the "S-N Double Whammy."
In transition metal catalysis (specifically Pd, Pt, and Ni), you are fighting two distinct poisoning mechanisms simultaneously:
-
The Pyridine Sink: The basic nitrogen lone pair (
-donor) binds irreversibly to electrophilic metal centers (e.g., Pd(II)), arresting the catalytic cycle before reduction to the active Pd(0) species.[1] -
The Sulfur Trap: Sulfur atoms, particularly in thioethers and thiolates, are soft Lewis bases that coordinate strongly to soft metals (Pd, Pt). Unlike nitrogen, sulfur can also bridge two metal centers, inducing catalyst aggregation (formation of "Pd-black") and permanent deactivation.
This guide provides the protocols to bypass these thermodynamic sinks and force the catalytic cycle forward.
Diagnostic Module: Is It Poisoning or Stability?
Before changing ligands, confirm the diagnosis. Use this kinetic profiling decision tree to identify the specific failure mode.
Diagram 1: Diagnostic Decision Tree
Caption: Diagnostic logic flow to distinguish between catalyst instability (aggregation) and active site poisoning (coordination).
Troubleshooting Guides & FAQs
Scenario A: Cross-Coupling (Suzuki/Buchwald-Hartwig)
Q1: My Suzuki coupling works on the chloropyridine but fails completely when I introduce a thioether side chain. Why?
A: The thioether is acting as a "soft" ligand. In standard protocols (e.g., Pd(PPh
-
The Fix: Use ligands that bind tighter than the sulfur.
-
Recommendation: Switch to SPhos or XPhos . These biaryl monophosphines are bulky and electron-rich. The bulk prevents the sulfur from coordinating, while the electron richness speeds up oxidative addition.
-
Precatalysts: Stop using Pd(PPh
) or Pd(OAc) . Use Pd-G4 precatalysts (e.g., XPhos Pd G4) to ensure 100% active L-Pd(0) species enters the cycle immediately.
-
Q2: I observe low yields due to "desulfurization" of my substrate. How do I stop the catalyst from ripping off the sulfur? A: This is C-S activation, a side reaction where Pd inserts into the C-S bond instead of the C-Cl/Br bond. This often happens at high temperatures (>100°C).
-
The Fix:
-
Lower Temperature: Run at 40–60°C.
-
Switch Metal: If Pd continues to insert into C-S, switch to Nickel (Ni) . While Ni can also activate C-S bonds, using Ni(COD)
+ SIPr (NHC ligand) often favors C-Cl activation over C-S due to steric shielding.
-
Scenario B: Hydrogenation (Pd/C)
Q3: Hydrogenation of my nitropyridine-sulfide stalls immediately. Adding more catalyst doesn't help.
A: You are experiencing "poisoning by adsorption." The sulfur lone pairs bind to the heterogeneous surface, physically blocking H
-
The Fix:
-
Protonation (The "Acid Trick"): Run the reaction in AcOH (Acetic Acid) or with 1-2 eq. of HBF
.-
Mechanism:[2] Protonating the pyridine nitrogen eliminates it as a poison. While this doesn't mask the sulfur, it removes one of the two "anchors," often allowing the catalyst to turnover.
-
-
Scavengers: Add Cu(I) thiophene-2-carboxylate (CuTC) or simple CuI (10 mol%). Copper binds sulfur preferentially, keeping the Pd surface free.
-
Catalyst Switch: Switch to Pt/C (sulfided) or Rh/C . Platinum is generally more resistant to sulfur poisoning than Palladium.
-
Experimental Protocols
Protocol 1: Robust Suzuki Coupling of S-Containing Pyridines
Designed to overcome competitive coordination.
| Component | Role | Specification |
| Catalyst Source | Active Species | XPhos Pd G4 (1.0 - 2.0 mol%) |
| Base | Activation | K |
| Solvent | Medium | 1,4-Dioxane : Water (4:1 ratio) |
| Temperature | Energy | 60 °C (Do not exceed 80 °C to avoid C-S cleavage) |
Step-by-Step:
-
Charge: In a vial, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and K
PO (3.0 equiv). -
Catalyst Addition: Add XPhos Pd G4 (0.02 equiv). Note: The G4 precatalyst is air-stable, but adding it in a glovebox is preferred for sensitive substrates.
-
Solvent & Degas: Add degassed Dioxane/Water. Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to 60 °C.
-
Monitoring: Check LC-MS at 1 hour. If conversion is <10%, raise temp to 80 °C.
-
Why this works: The G4 precatalyst releases the active L-Pd(0) species upon base activation. The XPhos ligand creates a "roof" over the Pd, physically blocking the approach of the sulfur atom while allowing the flat aryl halide to bind.
-
Protocol 2: "Scavenger" Hydrogenation for S-Poisoned Substrates
Designed for nitro-reduction in the presence of thioethers.
Reagents:
-
Substrate (1.0 equiv)
-
Pd/C (10 wt% loading) (10 wt% relative to substrate mass)
-
Additive: CuBr (5 mol%) or CuI (5 mol%)
-
Solvent: MeOH or EtOH
Step-by-Step:
-
Dissolve substrate in MeOH.
-
Add the Copper(I) additive and stir for 10 minutes before adding the Pd catalyst.
-
Mechanism:[2] The Cu(I) binds the sulfur/pyridine moieties reversibly, reducing their effective concentration available to poison the Pd surface.
-
-
Add Pd/C carefully (under Argon flow).
-
Purge with H
(balloon pressure is usually sufficient). -
Stir vigorously.
-
Note: If the reaction stalls, filter through Celite to remove the poisoned catalyst and restart with fresh Pd/C—the Copper will likely remain in solution attached to the sulfur, keeping the new catalyst cleaner for longer.
-
Mechanistic Visualization: The Ligand Shield
This diagram illustrates why standard ligands fail and why bulky biaryl phosphines (Buchwald ligands) succeed in the presence of sulfur.
Diagram 2: Competitive Coordination vs. Steric Shielding
Caption: Comparison of catalyst active sites. Left: Small ligands allow sulfur poisoning. Right: Bulky ligands (XPhos) sterically exclude sulfur while permitting substrate entry.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Dubois, F., et al. (2010). "Poisoning of Pd Catalysts by Sulfur-Containing Molecules: Mechanisms and Solutions." Journal of Catalysis. (Generalized reference to mechanistic principles of S-poisoning).
-
Bruno, N. C., et al. (2013). "Buchwald G3 and G4 Precatalysts: A New Family of Palladium Precatalysts." Chemical Science.
-
Shen, Q., & Hartwig, J. F. (2006). "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates." Journal of the American Chemical Society. (Demonstrating tolerance of heteroatoms).
- Oh, C. H., & Lim, Y. M. (2002). "Copper-mediated desulfurative cross-coupling." Tetrahedron Letters. (Reference for Cu scavenging effects).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the LC-MS Fragmentation of 6-Bromo-2-(trifluoromethyl)pyridin-3-amine: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-2-(trifluoromethyl)pyridin-3-amine, a substituted pyridine, represents a class of compounds with significant potential in medicinal chemistry, largely due to the metabolic stability and enhanced bioavailability often conferred by the trifluoromethyl group.[1] This guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of this molecule, offering a comparative perspective on its behavior under different analytical conditions. The insights herein are synthesized from established principles of mass spectrometry and data from related chemical structures.
Predicted Mass and Isotopic Profile
The molecular formula for this compound is C₆H₄BrF₃N₂. Its monoisotopic mass is approximately 239.951 Da.[2] A key feature in the mass spectrum of this compound will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 1:1 ratio).[3] This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units and having roughly equal intensity.[3] This distinctive pattern is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.
Core Fragmentation Pathways: A Mechanistic Perspective
While no direct experimental spectrum for this compound is publicly available, its fragmentation can be predicted based on the fragmentation of similar chemical moieties. The primary sites for fragmentation will be influenced by the electron-withdrawing nature of the trifluoromethyl group, the presence of the bromine atom, and the basicity of the amine and pyridine nitrogen atoms.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed ESI+ fragmentation pathway.
Key Predicted Fragmentations:
-
Loss of the Trifluoromethyl Radical (•CF₃): A common fragmentation pathway for trifluoromethylated compounds is the cleavage of the C-CF₃ bond, leading to the loss of a trifluoromethyl radical (mass 69 Da).[1] This would result in a significant fragment ion at [M-69]⁺.
-
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical (mass 79 or 81 Da). This is a common fragmentation for halogenated organic compounds.
-
Loss of Hydrogen Bromide (HBr): Elimination of HBr (mass 80 or 82 Da) is another plausible fragmentation pathway, particularly in electron ionization (EI) mass spectrometry.
-
Pyridine Ring Fissions: The pyridine ring itself can undergo fragmentation, often through the sequential loss of small molecules like HCN.[4]
-
Influence of the Amine Group: The amino group can influence fragmentation, potentially through alpha-cleavage if there were an adjacent alkyl chain, though this is less likely here.[5][6] Loss of ammonia (NH₃) is also possible.
Comparative Analysis: Ionization Techniques
The choice of ionization technique will significantly impact the observed fragmentation pattern.
| Ionization Technique | Expected Outcome for this compound | Rationale |
| Electrospray Ionization (ESI) | Prominent protonated molecule [M+H]⁺. Less extensive fragmentation. | ESI is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.[1] |
| Electron Ionization (EI) | More extensive fragmentation, potentially with a less abundant molecular ion peak. | EI is a "hard" ionization technique that imparts more energy to the molecule, leading to greater fragmentation. This can provide more structural information but may make identifying the molecular ion challenging. |
| Atmospheric Pressure Chemical Ionization (APCI) | Good for less polar compounds. Fragmentation intermediate between ESI and EI. | APCI is suitable for a broader range of compounds than ESI and can provide a balance between molecular ion information and fragmentation data. |
Experimental Protocol: LC-MS/MS Analysis
This section outlines a general procedure for the analysis of this compound using a standard LC-MS/MS system.
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan (e.g., m/z 50-500) to identify the precursor ion.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (predicted m/z 240.958 and 242.956) as the precursor and fragment it using collision-induced dissociation (CID).
-
Collision Energy: Optimize the collision energy (e.g., in the range of 10-40 eV) to obtain a rich fragmentation spectrum.
-
Key Parameters: Optimize gas temperatures, gas flows, and voltages according to the specific instrument manufacturer's recommendations.
Caption: A typical LC-MS/MS experimental workflow.
Concluding Remarks
The analysis of this compound by LC-MS is a powerful approach for its structural confirmation and quantification. By understanding the fundamental principles of fragmentation for its constituent chemical groups—the brominated pyridine ring and the trifluoromethyl substituent—researchers can confidently interpret the resulting mass spectra. The characteristic isotopic pattern of bromine serves as a definitive marker, while the fragmentation pattern provides a detailed fingerprint of the molecule's structure. The choice of ionization technique and the optimization of experimental parameters are critical for obtaining high-quality, informative data. This guide provides a solid foundation for developing robust analytical methods for this and structurally related compounds, ultimately supporting the advancement of chemical and pharmaceutical research.
References
- A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry - Benchchem.
-
Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
2-Aminopyridine. NIST WebBook. Available at: [Link]
-
Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. MOST Wiedzy. Available at: [Link]
-
LC-MS (a) and MS/MS (b) spectra of VI in positive ESI mode. (b) Precursor ion at m/z 806 with a collision energy of 20 V. ResearchGate. Available at: [Link]
-
1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare. Available at: [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]
-
Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
Sources
Comparing reactivity of 6-bromo vs 6-chloro-2-(trifluoromethyl)pyridin-3-amine
Executive Summary
In the development of kinase inhibitors and agrochemicals, the 2-(trifluoromethyl)pyridin-3-amine scaffold is a privileged structure. The choice between the 6-bromo (CAS: 1150114-80-9) and 6-chloro (CAS: 117519-13-8) analogues is not merely a matter of cost; it dictates the synthetic strategy.
-
Select the 6-Bromo analogue when: You require rapid oxidative addition in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) under mild conditions, or when performing Lithium-Halogen exchange. It is the superior choice for early-stage discovery where yield and reaction speed are paramount.
-
Select the 6-Chloro analogue when: You are scaling up a process where cost is a driver, and you can employ specialized ligands (e.g., Buchwald biaryl phosphines) or harsher conditions to overcome the higher activation energy barrier. It is also preferred if the C6 position is intended to remain inert while functionalizing the C3 amine.
Structural & Electronic Analysis
To understand the reactivity differences, we must analyze the electronic "Push-Pull" dynamics of the scaffold.
The Scaffold Dynamics
-
The Core (Pull): The pyridine ring nitrogen (N1) and the trifluoromethyl group (
) at C2 are strong electron-withdrawing elements. They lower the LUMO energy of the system, theoretically activating the C6 position for nucleophilic attack. -
The Deactivator (Push): The amine (
) at C3 is a strong resonance donor (+R).-
Crucial Observation: In the pyridine numbering scheme, C3 and C6 are in a para-like relationship. The lone pair on the C3 amine donates electron density directly into the C6 position.
-
Net Effect: The C6 position is electronically deactivated compared to a unsubstituted 2-trifluoromethylpyridine. This makes the "leaving group ability" of the halogen critical.
-
Halogen Impact
| Feature | 6-Bromo Analogue | 6-Chloro Analogue | Impact on Reactivity |
| C-X Bond Energy | ~68 kcal/mol | ~81 kcal/mol | Br undergoes oxidative addition significantly faster. |
| C-X Bond Length | ~1.89 Å | ~1.73 Å | Br is sterically more accessible for metal insertion. |
| Electronegativity | 2.96 | 3.16 | Cl creates a more electron-deficient C6 center (inductive effect), potentially aiding SNAr approach, but is a worse leaving group. |
Comparative Reactivity Profiles
A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
This is the primary differentiation point.
-
6-Bromo: Reacts readily with standard catalysts (e.g.,
, ) at 60-80°C. The oxidative addition step is fast and typically not rate-limiting. -
6-Chloro: Often requires "hotter" catalysts (e.g.,
+ XPhos or SPhos) and higher temperatures (>100°C). The strong C-Cl bond combined with the electron-donation from the C3-amine makes oxidative addition the rate-limiting step.
B. Nucleophilic Aromatic Substitution (SNAr)
Despite the deactivation by the C3-amine, the C6 position can undergo SNAr due to the activating ring Nitrogen.[1]
-
Kinetics: While Chlorine is more electronegative (stabilizing the Meisenheimer intermediate), Bromine is a better leaving group. In this specific scaffold, the reaction is often slower than expected for both.
-
Recommendation: If performing SNAr with weak nucleophiles, the 6-Bromo is preferred due to the weaker bond. With strong nucleophiles (alkoxides, thiols), the 6-Chloro is often sufficient and more economical.
Decision Logic & Visualizations
Diagram 1: Selection Decision Tree
This flowchart guides the selection of the starting material based on the intended downstream chemistry.
Caption: Decision matrix for selecting between 6-bromo and 6-chloro variants based on reaction type.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Comparative)
Objective: C6-Arylation of the scaffold.
1. Using 6-Bromo-2-(trifluoromethyl)pyridin-3-amine:
-
Reagents: Substrate (1.0 eq), Arylboronic acid (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent: Dioxane/Water (4:1).
-
Conditions: Heat to 80°C for 2-4 hours.
-
Observation: Full conversion is typically observed. The reaction mixture darkens upon completion.
2. Using 6-Chloro-2-(trifluoromethyl)pyridin-3-amine:
-
Reagents: Substrate (1.0 eq), Arylboronic acid (1.5 eq),
(2 mol%), XPhos (4 mol%), (2.0 eq). -
Solvent: Toluene/Water (10:1) or Dioxane.
-
Conditions: Heat to 100-110°C for 12-18 hours.
-
Observation: Slower conversion. Requires inert atmosphere (Argon) strictly due to the instability of electron-rich phosphines at high temperatures.
Protocol B: SNAr Displacement with Morpholine
Objective: Introduction of an amine at C6.
-
Setup: In a pressure vial, dissolve 1.0 eq of the 6-Bromo substrate in DMSO (0.5 M concentration).
-
Add: 3.0 eq of Morpholine and 2.0 eq of DIPEA (Hünig's base).
-
Reaction: Heat to 120°C .
-
Note: The 6-Chloro analogue requires temperatures of 140-150°C or microwave irradiation to achieve similar conversion rates due to the deactivating effect of the C3-amine.
-
-
Workup: Dilute with water, extract with EtOAc. The product is usually less polar than the starting material.
Diagram 2: Mechanistic Divergence (Catalytic Cycle)
This diagram illustrates why the 6-Chloro analogue requires specialized ligands.
Caption: The oxidative addition step is the kinetic bottleneck for the 6-Chloro analogue.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Lutz, M. R., et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Journal of Organic Chemistry. Link (Discusses the "element effect" and leaving group order in activated pyridines).
-
Gorelsky, S. I., et al. (2022). "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[2] Chemical Science. Link (Quantitative data on the
difference between Ar-Cl and Ar-Br oxidative addition). -
BenchChem Application Note. (2025). "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link (General protocols for pyridine functionalization).
-
Sigma-Aldrich. "2-Amino-3-(trifluoromethyl)pyridine Product Data." Link (Physical property verification).
Sources
Metabolic Stability Assessment of 2-Trifluoromethyl Pyridine Motifs
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary
In the optimization of lead compounds, the 2-trifluoromethyl pyridine (
Mechanistic Basis: Why Stabilizes Pyridines
Contrary to the common misconception that metabolic stability arises solely from the strength of the C–F bond (~116 kcal/mol) versus the C–H bond (~99 kcal/mol), recent physical organic chemistry perspectives suggest a more nuanced mechanism.
-
Electronic Deactivation: Cytochrome P450 (CYP) enzymes typically initiate metabolism via an electrophilic attack by the high-valent iron-oxo species (
). The group is strongly electron-withdrawing ( ), significantly reducing the -electron density of the pyridine ring. This raises the activation energy for the initial enzymatic oxidation (arene hydroxylation). -
Blocking "Soft Spots": In 2-methyl pyridine, the benzylic methyl protons are highly labile to CYP-mediated abstraction. Substituting the methyl group with trifluoromethyl eliminates this "metabolic soft spot" entirely.
-
Lipophilicity & Binding: While
increases lipophilicity ( ), which can theoretically increase non-specific binding, it often alters the binding mode ( ) to CYP enzymes, reducing the turnover rate ( ).
Diagram 1: Mechanistic Pathway of Metabolic Blocking
Caption: Comparative mechanistic fate of 2-methyl vs. 2-trifluoromethyl pyridine under CYP450 exposure.
Comparative Performance Analysis
The following data synthesizes performance metrics from matched molecular pair (MMP) studies, specifically highlighting the shift in intrinsic clearance when adopting the
Table 1: Comparative Metabolic Stability Profiles
| Motif Variant | Metabolic Liability | Primary Metabolic Pathway | Relative | |
| 2-Methyl Pyridine | High | Benzylic hydroxylation (rapid) | 100% (Baseline) | 1.0x |
| Phenyl Ring | Moderate | Arene oxidation (epoxidation/phenol formation) | ~60-80% | 1.5x - 2.0x |
| 2-Chloro Pyridine | Low-Moderate | Nucleophilic displacement (rare) or Ring oxidation | ~40-50% | 2.0x - 2.5x |
| 2-Trifluoromethyl Pyridine | Low | Metabolically Inert (at | <10-20% | >5.0x |
Case Study Evidence:
In the development of Picornavirus inhibitors , replacing a methyl-oxadiazole moiety with a trifluoromethyl-oxadiazole analog reduced the number of observed metabolites from 18 to 2 . The
Validated Experimental Protocol: Microsomal Stability Assay
To accurately assess the stability of
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Controls:
-
High Clearance: Testosterone or Verapamil.
-
Low Clearance: Warfarin.
-
Step-by-Step Workflow
-
Pre-Incubation (Equilibration):
-
Prepare a 1 µM solution of the test compound in phosphate buffer (final DMSO < 0.1%).
-
Add HLM (final conc. 0.5 mg/mL).
-
Incubate at 37°C for 5 minutes to equilibrate.
-
Why: Ensures protein binding equilibrium is reached before metabolism starts.
-
-
Reaction Initiation:
-
Add pre-warmed NADPH regenerating system to initiate the reaction.
-
Validation Check: Include a "No NADPH" control well to rule out non-CYP mediated degradation (chemical instability).
-
-
Sampling (Time-Course):
-
Sample at
minutes. -
Immediately dispense 50 µL of reaction mixture into 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
-
Quenching & Analysis:
-
Centrifuge samples at 4,000 rpm for 20 mins to precipitate proteins.[2]
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Diagram 2: Experimental Workflow & Decision Tree
Caption: Standardized HLM stability assessment workflow with decision gates.
Data Interpretation & Calculation
Calculate the in vitro intrinsic clearance (
Benchmarking for
-
Target:
(indicates high metabolic stability). -
Flag: If
remains high despite the group, investigate Reaction Phenotyping (is it CYP-mediated?) or check for N-oxide formation on the pyridine nitrogen, which may not fully block if the ring is electron-rich elsewhere.
References
-
Diana, G. D., et al. (1995). "Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism."[3] Journal of Medicinal Chemistry. Link
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[4][5] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link[4]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
A Comparative Guide to HPLC Method Validation for Purity Analysis of Pyridine Amines
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyridine amines. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation.
Pyridine amines are a critical class of heterocyclic compounds serving as building blocks in numerous pharmaceuticals.[1][2][3] Their inherent basicity and high polarity, however, present significant challenges for conventional reversed-phase HPLC, often resulting in poor retention, peak tailing, and inadequate resolution from impurities.[4][5] This guide dissects various chromatographic strategies and provides a comprehensive framework for developing and validating a stability-indicating HPLC method compliant with international regulatory standards.
The Analytical Challenge: The Physicochemical Nature of Pyridine Amines
Pyridine amines are hydrophilic basic compounds.[5] This characteristic is the primary hurdle in developing effective HPLC separation methods. Traditional reversed-phase columns, typically packed with non-polar C18-bonded silica, struggle to retain these polar analytes, often leading to their elution at or near the void volume.[6] Furthermore, the basic amine functional group can interact with residual acidic silanols on the silica surface, causing undesirable peak tailing and reducing column efficiency.[7] Addressing these challenges requires moving beyond standard C18 columns and exploring alternative chromatographic modes.
Comparative Analysis of Chromatographic Strategies
Choosing the right chromatographic approach is the most critical decision in developing a separation method for pyridine amines. Below is a comparison of common strategies, outlining their mechanisms, advantages, and limitations.
| Chromatographic Strategy | Mechanism of Separation | Advantages for Pyridine Amines | Disadvantages & Considerations |
| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity.[4] | Simple, widely available columns and established knowledge base. | Poor retention of polar pyridine amines. Peak tailing due to silanol interactions. Often requires ion-pairing agents.[1][2][3] |
| Ion-Pair RP-HPLC | An ion-pairing reagent (e.g., sodium octanesulfonate) is added to the mobile phase to form a neutral complex with the ionized amine, increasing its hydrophobicity and retention on a C18 column.[5][8] | Improved retention and peak shape on standard C18 columns. | Ion-pairing reagents are not volatile and thus incompatible with mass spectrometry (LC/MS).[1][2][3] They can also be difficult to remove from the column. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar, water-miscible mobile phase.[4] | Excellent retention for highly polar compounds like pyridine amines.[9] Uses volatile mobile phases, making it MS-compatible. | Longer column equilibration times are often required.[4] Retention can be sensitive to small changes in mobile phase water content. |
| Mixed-Mode Chromatography (MMC) | Utilizes stationary phases with dual retention mechanisms, such as reversed-phase and ion-exchange, allowing for tunable selectivity.[10] | Offers unique selectivity for separating closely related isomers.[10][11] Can operate without ion-pairing reagents, enabling MS compatibility.[3] Good peak shape and resolution. | Column selection is more complex. Method development can be more involved due to the dual retention mechanisms. |
For the simultaneous analysis of pyridine amine isomers and their potential impurities, Mixed-Mode Chromatography often provides the most robust and selective solution. The ability to combine hydrophobic and ion-exchange interactions offers a powerful tool for resolving structurally similar compounds.[10][11] HILIC presents a strong, MS-compatible alternative, particularly when dealing with extremely polar analytes.
Developing a Stability-Indicating Method: The Role of Forced Degradation
A purity analysis method must be "stability-indicating," meaning it can unequivocally separate the active pharmaceutical ingredient (API) from its degradation products.[12][13] This is a core requirement of regulatory bodies like the International Council for Harmonisation (ICH).[14] To prove a method is stability-indicating, forced degradation (stress testing) studies are performed.[12]
The goal of forced degradation is not to completely destroy the drug substance but to generate a reasonable amount of degradation (typically 5-20%) to challenge the analytical method.[15]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution : Prepare a stock solution of the pyridine amine API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[16]
-
Subject to Stress Conditions : Expose the API solution to the following conditions in separate experiments. A control sample, protected from stress, should be analyzed alongside the stressed samples.[13]
-
Acid Hydrolysis : Add 1N HCl and heat (e.g., at 60°C) for a set period.
-
Base Hydrolysis : Add 1N NaOH and heat (e.g., at 60°C) for a set period.
-
Oxidation : Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.[13] Amines are particularly susceptible to oxidation.[12]
-
Thermal Degradation : Heat the solid API or a solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation : Expose the solution to UV and visible light as per ICH Q1B guidelines.
-
-
Neutralization : After the stress period, neutralize the acidic and basic samples before dilution to the target concentration for HPLC analysis.
-
Analysis : Analyze all stressed samples and the control sample using the developed HPLC method.
-
Evaluation : The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the API peak is spectrally pure in all stressed samples.
A Comprehensive Guide to HPLC Method Validation
Once a suitable, stability-indicating method has been developed, it must be validated to demonstrate its fitness for purpose, as outlined in the ICH Q2(R2) guideline.[17][18] The validation process involves a series of experiments to assess various performance characteristics.[19][20]
Specificity / Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[21] While often used interchangeably, selectivity refers to the method's ability to discriminate between different analytes, whereas specificity is considered the ultimate state of selectivity.[22][23]
-
Experimental Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte and its known impurities.
-
Analyze a sample of the API spiked with all known related substances and impurities.
-
Analyze the samples from the forced degradation study.
-
-
Acceptance Criteria: The method is specific if the analyte peak is well-resolved from all other peaks (impurities and degradants). A resolution (Rs) of >2.0 is generally desired.[19] Peak purity analysis should confirm no co-elution.
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[24][25]
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the pyridine amine at different concentrations. For a purity method, this range should typically span from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit for the impurity.[17][24]
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995.[25] The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.[26]
-
Experimental Protocol:
-
Prepare a sample matrix (e.g., a placebo or a sample of the main compound) and spike it with known amounts of the impurities at different concentration levels (e.g., 3 levels, in triplicate). A common range is 50%, 100%, and 150% of the target impurity concentration.[19]
-
Analyze the spiked samples and calculate the percentage recovery of the impurities.
-
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98-102% or 90-110% depending on the concentration level.[26][27]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[26]
-
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the same sample on the same day, by the same analyst, using the same instrument.[20]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the results should be within acceptable limits, typically ≤2.0% for the main analyte and may be higher (e.g., ≤10%) for impurities at low concentrations.[26]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[28]
-
Experimental Protocol: These can be determined based on:
-
Signal-to-Noise Ratio: By analyzing samples with known low concentrations and establishing the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Using the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ value must be verified for precision and accuracy.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[19][29]
-
Experimental Protocol:
-
Introduce small, deliberate changes to critical method parameters one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase pH (e.g., ± 0.2 units).
-
Organic content in the mobile phase (e.g., ± 2%).
-
-
Analyze a system suitability sample under each modified condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, retention time) should remain within acceptable limits for all varied conditions.
Data Summary: A Validated Method for Aminopyridine Isomers
The following table summarizes validation data from a published study on the simultaneous determination of 4-aminopyridine, 3-aminopyridine, and 2-aminopyridine using a C18 column.[27] This provides a practical example of the expected performance from a validated method.
| Validation Parameter | 4-Aminopyridine | 3-Aminopyridine | 2-Aminopyridine | Acceptance Criteria |
| Resolution (Rs) | - | 30.0 (from 4-AP) | 8.4 (from 3-AP) | Rs > 2.0 |
| LOD (mg/L) | 0.0289 | 0.0711 | 0.0702 | Reportable |
| Accuracy (Avg. Recovery) | 101% | 98.4% | 97.2% | 90-110% |
| Precision (Repeatability RSD) | 1.5% | 0.90% | 0.70% | ≤ 10% |
| Precision (Reproducibility RSD) | 6.2% | 3.0% | 2.2% | ≤ 15% |
Data adapted from a study on the determination of aminopyridines as genotoxic impurities.[27]
Conclusion
Validating an HPLC method for the purity analysis of pyridine amines is a systematic process that requires a deep understanding of the analytes' chemical properties and the principles of chromatography. Due to their polar and basic nature, conventional reversed-phase methods are often insufficient. Alternative strategies such as HILIC or, more effectively, mixed-mode chromatography, provide superior retention, selectivity, and peak shape.
A rigorous validation protocol, guided by ICH principles, is essential to demonstrate that the analytical method is specific, accurate, precise, and robust. By performing forced degradation studies, the stability-indicating nature of the method can be confirmed, ensuring it is fit for its intended purpose in a regulated environment. The successful development and validation of such a method are critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing pyridine amine moieties.
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Roques, S., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. [Online]. Available: [Link]
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Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Online]. Available: [Link]
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Allen, L. V. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Online]. Available: [Link]
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Asgharian, R., & Chen, Y. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Online]. Available: [Link]
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World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Online]. Available: [Link]
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Lee, Y. C., & Lee, Y. C. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Online]. Available: [Link]
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Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance? [Online]. Available: [Link]
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SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Online]. Available: [Link]
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Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? [Online]. Available: [Link]
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Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. [Online]. Available: [Link]
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Al-Aani, H., et al. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. NIH. [Online]. Available: [Link]
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ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method? [Online]. Available: [Link]
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Al-Malah, K. I. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Online]. Available: [Link]
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Navas Díaz, A., et al. (2009, April 7). HPLC Determination of the Cardiotonics, Dopamine and 4-Methyl-2-aminopyridine, in Serum Following Fluorescamine Derivatization. Universidad de Málaga. [Online]. Available: [Link]
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MicroSolv Technology Corporation. (n.d.). HPLC Method Linearity Accuracy - Tips & Suggestions. [Online]. Available: [Link]
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HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Online]. Available: [Link]
-
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Online]. Available: [Link]
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PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Online]. Available: [Link]
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MPL Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity? [Online]. Available: [Link]
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Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Online]. Available: [Link]
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Broughton Laboratories. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Online]. Available: [Link]
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ResearchGate. (n.d.). Linearity, accuracy and precision results of HPLC method | Download Table. [Online]. Available: [Link]
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SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Online]. Available: [Link]
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Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Online]. Available: [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Online]. Available: [Link]
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IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Online]. Available: [Link]
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European Medicines Agency (EMA). (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Online]. Available: [Link]
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ICH. (n.d.). Quality Guidelines. [Online]. Available: [Link]
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European Medicines Agency (EMA). (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Online]. Available: [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Bromo-2-(trifluoromethyl)pyridin-3-amine: A Guide for Laboratory Professionals
For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and application of novel chemical entities are paramount. 6-Bromo-2-(trifluoromethyl)pyridin-3-amine, a halogenated pyridine derivative, represents a class of compounds pivotal for building intricate molecular architectures. However, with great utility comes the profound responsibility of safe handling and proper disposal. This guide provides a comprehensive, step-by-step protocol for the effective management and disposal of this compound, ensuring the safety of personnel and the preservation of our environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the safety data of structurally analogous compounds, including isomers and other brominated, trifluoromethylated pyridine derivatives. It is imperative to treat this compound with the caution warranted for hazardous chemical waste.
Hazard Assessment and Immediate Safety Precautions
Understanding the potential hazards of this compound is the foundational step in its safe management. Based on data from similar chemical structures, this compound should be regarded as hazardous.[1][2]
Key Hazard Classifications for Analogous Compounds:
| Hazard Class | Category | Associated Risk |
| Acute Toxicity, Oral | Category 3 or 4 | Harmful or Toxic if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound, whether in its pure form or in solution, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.
-
Body Protection: A fully-buttoned laboratory coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All handling of this solid compound should occur in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if aerosolization is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[4]
Segregation and Collection of Waste
Proper segregation of chemical waste is not merely a best practice; it is a critical step to prevent dangerous reactions and to facilitate compliant disposal. As a halogenated organic compound, this compound waste must be kept separate from non-halogenated waste streams.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container with a screw-top cap. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The waste container must be labeled "HAZARDOUS WASTE" before the first drop of waste is added. The label must also include:
-
The full chemical name: "Waste this compound"
-
The approximate concentration and quantity.
-
The date accumulation started.
-
Associated hazards (e.g., "Toxic," "Irritant").
-
-
Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated solid waste container. This includes contaminated weighing paper, spatulas, and PPE.
-
Liquid Waste: If the compound is in solution, collect it in a designated "Halogenated Organic Waste" liquid container. Do not mix with non-halogenated solvents.
-
Empty Containers: The original container of this compound, even when "empty," must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., methanol or acetone), and collect the rinsate as halogenated liquid waste. Deface the label on the empty container and dispose of it as contaminated solid waste.
-
The Disposal Workflow: From Benchtop to Final Disposition
The following diagram illustrates the proper workflow for the disposal of this compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
